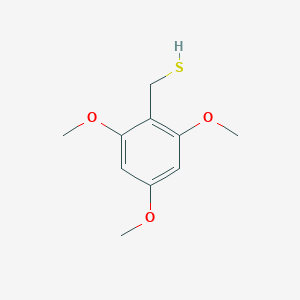

(2,4,6-Trimethoxyphenyl)methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trimethoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3S/c1-11-7-4-9(12-2)8(6-14)10(5-7)13-3/h4-5,14H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBBQLNBASXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)CS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212555-23-2 | |

| Record name | (2,4,6-trimethoxyphenyl)methanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of the Trimethoxyphenyl Tmp Moiety in Organic Synthesis

The Trimethoxyphenyl (TMP) moiety is a significant structural unit in the field of organic synthesis and medicinal chemistry. It is recognized as a versatile pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous potent agents with diverse biological effects. researchgate.net The TMP group is a key component in the molecular architecture of various compounds that exhibit activities ranging from anticancer to antimicrobial and anti-inflammatory properties. researchgate.net

In the realm of anticancer research, the TMP moiety is a crucial pharmacophoric structure, notably found in natural products like colchicine, which is known to inhibit tubulin polymerization, a process critical for cell division. researchgate.netnih.gov This has inspired the development of many microtubule-targeting agents that incorporate the TMP structure. nih.gov Furthermore, compounds containing the TMP group have been investigated for their ability to inhibit other cancer-related targets. researchgate.net Its presence in synthetic analogues has been shown to confer cytotoxic potency against various cancer cell lines. mdpi.com The utility of the TMP group also extends to its role as an auxiliary in organic reactions, for instance, as a "dummy" group in the synthesis of diaryl ethers to facilitate the transfer of other aryl moieties. pdx.edu

Significance of Thiol Functionalities in Chemical and Biological Systems

Thiol functionalities, characterized by the presence of a sulfhydryl (-SH) group, play a critical role in both chemical and biological contexts. creative-proteomics.com A thiol is an organic compound containing this sulfhydryl group, which consists of a sulfur atom bonded to a hydrogen atom. creative-proteomics.com This functional group is pivotal in organic chemistry, bestowing unique reactivity upon the molecules that contain it. creative-proteomics.com

In biological systems, thiols are integral to a multitude of cellular processes. creative-proteomics.com They are fundamental to antioxidant defense mechanisms, where they neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. creative-proteomics.comontosight.ai A prime example is the tripeptide glutathione, a major cellular antioxidant. ontosight.ainih.gov Thiols are also crucial for protein structure and function through the formation of disulfide bonds between cysteine residues, which stabilize the three-dimensional conformation of proteins. creative-proteomics.comnih.gov The disruption of these bonds can lead to protein misfolding, which is associated with various diseases. creative-proteomics.com Beyond their structural and antioxidant roles, thiols are involved in cellular signaling, enzymatic catalysis, and metal ion homeostasis. creative-proteomics.comnih.gov

From a chemical perspective, the electron-rich nature of the sulfur atom makes thiols potent nucleophiles, enabling them to participate in a wide range of reactions, including nucleophilic substitution and addition. creative-proteomics.com This reactivity is harnessed in organic synthesis for the formation of carbon-sulfur bonds, which is essential for producing pharmaceuticals and agrochemicals. creative-proteomics.comyoutube.com Thiols also have a high affinity for metals, a property that is utilized in various applications, including the development of sensors for detecting heavy metals. creative-proteomics.comnih.gov

Overview of Research Trajectories for 2,4,6 Trimethoxyphenyl Methanethiol

Precursors and Starting Materials for this compound Synthesis

The preparation of this compound relies on the availability of key aromatic precursors that contain the characteristic 2,4,6-trimethoxyphenyl moiety. These starting materials provide the foundational structure upon which the methanethiol (B179389) group is installed.

Utilization of (2,4,6-Trimethoxyphenyl)methanol as an Intermediate

A primary and direct precursor for the synthesis of this compound is (2,4,6-Trimethoxyphenyl)methanol. This alcohol serves as a key intermediate that can be efficiently converted to the corresponding thiol. The presence of the hydroxyl group provides a reactive site for substitution reactions, facilitating the introduction of the sulfur-containing functionality.

Derivations from 2,4,6-Trimethoxybenzaldehyde (B41885)

Another common starting material is 2,4,6-Trimethoxybenzaldehyde. This aldehyde can be readily reduced to (2,4,6-Trimethoxyphenyl)methanol, which then proceeds as described above. A typical reduction can be achieved using sodium borohydride (B1222165) in ethanol (B145695), providing the alcohol intermediate in excellent yield. For instance, a reported procedure involves the treatment of 2,4,6-Trimethoxybenzaldehyde with sodium borohydride in ethanol at 0°C, followed by warming to room temperature, to afford (2,4,6-Trimethoxyphenyl)methanol.

Established Synthetic Procedures for this compound

Several established methods are employed for the synthesis of this compound. These procedures are designed to be efficient and provide the desired product in good yields.

Synthesis via Thiourea-Mediated Reactions

A robust and widely used method for the synthesis of this compound involves a thiourea-mediated reaction. This two-step, one-pot procedure begins with the conversion of (2,4,6-Trimethoxyphenyl)methanol to the corresponding isothiouronium salt, followed by alkaline hydrolysis to yield the final thiol.

In a typical procedure, (2,4,6-Trimethoxyphenyl)methanol is first reacted with thiourea (B124793) in the presence of a strong acid, such as hydrobromic acid. This reaction leads to the formation of a stable, crystalline S-(2,4,6-trimethoxybenzyl)isothiouronium salt. The subsequent hydrolysis of this salt under basic conditions, for example, using potassium hydroxide (B78521), liberates the desired this compound.

Optimized Literature Methods for Compound Preparation

An optimized and efficient one-pot synthesis of this compound from (2,4,6-Trimethoxyphenyl)methanol has been reported. This method avoids the isolation of the intermediate isothiouronium salt, thereby streamlining the process.

The procedure involves heating a mixture of (2,4,6-Trimethoxyphenyl)methanol and thiourea in an aqueous solution of hydrobromic acid. After the initial reaction to form the isothiouronium salt, a solution of potassium hydroxide is added, and the mixture is heated to reflux to effect the hydrolysis. The final product is then isolated by extraction and purified by distillation. This optimized method has been shown to provide the target compound in high yield.

| Step | Reagents and Conditions | Product | Yield |

| 1 | (2,4,6-Trimethoxyphenyl)methanol, Thiourea, 47% aq HBr, 100 °C | S-(2,4,6-Trimethoxybenzyl)isothiouronium bromide | Intermediate |

| 2 | KOH, H₂O, Reflux | This compound | 94% |

Considerations for Reaction Conditions and Scalability

The synthesis of this compound via the thiourea-mediated route is generally robust and scalable. The starting materials, (2,4,6-Trimethoxyphenyl)methanol or 2,4,6-Trimethoxybenzaldehyde, and thiourea are readily available and relatively inexpensive. The reaction conditions, involving heating in aqueous acid and base, are amenable to standard laboratory and pilot-plant equipment.

Solvent Systems and Temperature Control in Synthesis

The selection of appropriate solvent systems and the precise control of temperature are critical factors in the synthesis of this compound, influencing both the reaction rate and the yield of the final product. The synthetic process can be broken down into three key stages, each with its own specific requirements for solvents and temperature.

The initial step involves the reduction of 2,4,6-trimethoxybenzaldehyde to form 2,4,6-trimethoxybenzyl alcohol. This transformation is commonly carried out using sodium borohydride as the reducing agent. While various solvents can be employed for this reduction, ethanol is a frequently used medium. The reaction is typically conducted at room temperature.

The second stage is the conversion of the newly formed 2,4,6-trimethoxybenzyl alcohol into a 2,4,6-trimethoxybenzyl isothiouronium salt. This is achieved by reacting the alcohol with thiourea in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH). Acetonitrile (B52724) is the solvent of choice for this reaction.

The final step is the hydrolysis of the 2,4,6-trimethoxybenzyl isothiouronium salt to yield this compound. This is accomplished by treating the salt with an aqueous solution of a base, such as sodium hydroxide (NaOH). The use of aqueous conditions is essential for this hydrolysis step to proceed effectively.

| Synthetic Step | Reagents | Solvent System | Temperature |

| Reduction | 2,4,6-trimethoxybenzaldehyde, Sodium borohydride | Ethanol | Room Temperature |

| Isothiouronium Salt Formation | 2,4,6-trimethoxybenzyl alcohol, Thiourea, p-TsOH | Acetonitrile | Not Specified |

| Hydrolysis | 2,4,6-trimethoxybenzyl isothiouronium salt, Sodium hydroxide | Aqueous | Not Specified |

Purification Strategies for Enhanced Yield and Purity

To obtain this compound with high purity, a systematic purification strategy is employed following the synthesis. The primary method for purification is silica (B1680970) gel column chromatography.

After the hydrolysis of the 2,4,6-trimethoxybenzyl isothiouronium salt, the reaction mixture is typically worked up by pouring it into a dilute acid solution, such as 1 M hydrochloric acid, and then extracting the product with an organic solvent like ethyl acetate (B1210297). The combined organic layers are then washed with brine and dried over a drying agent such as sodium sulfate.

The crude product obtained after evaporation of the solvent is then subjected to silica gel column chromatography. A common solvent system used for the elution is a mixture of hexane (B92381) and ethyl acetate. The fractions containing the pure this compound are collected and the solvent is evaporated to yield the final product. This chromatographic purification is effective in removing any unreacted starting materials or byproducts, leading to a high-purity final product.

| Purification Step | Description | Solvent System |

| Workup | Acid quench and extraction | 1 M HCl, Ethyl acetate, Brine |

| Drying | Removal of residual water | Sodium sulfate |

| Chromatography | Separation of the target compound | Hexane-Ethyl acetate |

Participation in Catalyst-Mediated Transformations

This compound, as a substituted benzyl (B1604629) thiol, is a viable substrate for various catalyst-mediated reactions. A significant area of its application is in S-formylation reactions, where the thiol group is converted into a thioformate. This transformation is valuable as S-formyl products are important reactive intermediates in various chemical and biological pathways.

Substrate in S-Formylation Reactions

The S-formylation of thiols, including benzyl thiols like this compound, using carbon dioxide (CO2) as a C1 source represents an efficient and environmentally conscious chemical transformation. rsc.org This process converts thiols into S-formyl thiols, which are useful synthetic intermediates. researchgate.net The reactivity of the thiol is key to this process, allowing for the fixation of CO2 under specific catalytic conditions. researchgate.net

A novel and highly efficient catalytic system for the S-formylation of benzyl thiols utilizes a manganese-incorporated metal-organic framework, Mn@MOF-303, with CO2. rsc.org This heterogeneous catalyst demonstrates excellent activity at room temperature. researchgate.net The reaction typically proceeds in the presence of a silane (B1218182), such as PhSiH3, and a base, like Cs2CO3, in a suitable solvent like acetonitrile (CH3CN). researchgate.net The Mn@MOF-303 catalyst is noted for its high efficiency and reusability, making it a practical choice for these transformations. rsc.org In comparative studies, Mn@MOF-303 provided significantly higher yields than either Mn(OAc)2 or the parent MOF-303 alone, highlighting the synergistic effect of the manganese centers within the MOF structure. researchgate.net

Table 1: Comparison of Catalysts for S-Formylation of Benzyl Thiol

| Catalyst | Yield (%) |

|---|---|

| Mn(OAc)2 | 50 |

| MOF-303 | 48 |

| Mn@MOF-303 | 85 |

This data reflects the S-formylation of benzyl thiol as a model substrate under optimized conditions. researchgate.net

The Mn@MOF-303 catalyzed S-formylation reaction exhibits a broad substrate scope with good functional group tolerance, applicable to a variety of substituted benzyl thiols. The reaction is effective for benzyl thiols containing both electron-donating and electron-withdrawing groups on the aromatic ring. For instance, substrates with methoxy (B1213986), methyl, fluoro, chloro, and bromo substituents all proceed to give the desired S-formyl product in good to excellent yields. This tolerance suggests that this compound, with its electron-rich aromatic ring due to the three methoxy groups, would be a highly suitable substrate for this transformation. The reaction conditions are mild, which helps in preserving sensitive functional groups. researchgate.netresearchgate.net

Table 2: S-Formylation of Various Substituted Benzyl Thiols using CO2

| Substrate (Benzyl Thiol Derivative) | Product | Yield (%) |

|---|---|---|

| 4-Methoxybenzyl thiol | S-(4-Methoxybenzyl) carbonothioate | 93 |

| 4-Methylbenzyl thiol | S-(4-Methylbenzyl) carbonothioate | 90 |

| 4-Fluorobenzyl thiol | S-(4-Fluorobenzyl) carbonothioate | 88 |

| 4-Chlorobenzyl thiol | S-(4-Chlorobenzyl) carbonothioate | 86 |

| 4-Bromobenzyl thiol | S-(4-Bromobenzyl) carbonothioate | 84 |

Data extracted from studies on catalytic S-formylation, demonstrating the reaction's broad scope. researchgate.netresearchgate.net

Mechanistic Investigations of Reactions Involving 2,4,6 Trimethoxyphenyl Methanethiol

Elucidation of Cleavage and Deprotection Mechanisms

The (2,4,6-trimethoxyphenyl)methyl group, often referred to as Tmp, is utilized as a protecting group for cysteine in peptide synthesis. Its cleavage and deprotection mechanisms are of significant interest for ensuring the selective and efficient synthesis of complex peptides. The deprotection of the S-Tmp group is typically achieved under mild reducing conditions, a characteristic that provides orthogonality to other common cysteine protecting groups.

Mechanistically, the cleavage of S-Tmp is analogous to the deprotection of other trityl-type protecting groups, which are removed under acidic conditions or via reduction. The stability of the resulting carbocation intermediate plays a crucial role. For the Tmp group, the three electron-donating methoxy (B1213986) groups at the ortho- and para-positions significantly stabilize the carbocation formed upon cleavage of the C-S bond. This electronic effect makes the S-Tmp group more labile than less substituted analogs under certain conditions.

Studies comparing the deprotection of various S-thioether protecting groups highlight the lability of the S-Tmp group. In a comparative study, the deprotection of S-tert-butylthio (StBu), S-dimethoxyphenylthio (S-Dmp), and S-trimethoxyphenylthio (S-Tmp) protected cysteine residues was investigated using reducing agents such as β-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT). The results demonstrated that S-Dmp and S-Tmp are significantly more labile, with deprotection times of just 5 minutes, compared to the hours required for StBu removal. acs.org

The deprotection mechanism with thiols like BME or DTT proceeds via a thiol-disulfide exchange reaction. The attacking thiol nucleophilically displaces the protected cysteine, forming a mixed disulfide which then undergoes further reduction to yield the free thiol. The efficiency of this process is influenced by the stability of the leaving group. The high stability of the (2,4,6-trimethoxyphenyl)methyl moiety facilitates its departure, accelerating the deprotection reaction.

The following table summarizes the deprotection times for different cysteine protecting groups under specific reducing conditions.

| Protecting Group | Deprotection Conditions | Time for Complete Deprotection |

| S-tert-butylthio (StBu) | 0.1 M NMM, 20% BME in DMF | 3 hours |

| S-dimethoxyphenylthio (S-Dmp) | 0.1 M NMM, 20% BME in DMF | 5 minutes |

| S-trimethoxyphenylthio (S-Tmp) | 0.1 M NMM, 20% BME in DMF | 5 minutes |

| S-tert-butylthio (StBu) | 0.1 M NMM, 5% DTT in DMF | No significant deprotection |

| S-dimethoxyphenylthio (S-Dmp) | 0.1 M NMM, 5% DTT in DMF | 5 minutes |

| S-trimethoxyphenylthio (S-Tmp) | 0.1 M NMM, 5% DTT in DMF | 5 minutes |

Data sourced from a comparative study on cysteine protecting groups. acs.org

This rapid deprotection under mild conditions makes S-Tmp a superior choice for applications in solid-phase peptide synthesis (SPPS), where long reaction times can lead to side reactions and degradation of the peptide chain. acs.org

Understanding the Mechanism of S-Formylation Reactions

S-formylation of thiols is a significant transformation for producing S-formyl thiol compounds, which are valuable intermediates in organic synthesis. Recent advancements have established a metal-free, organocatalytic method for the S-formylation of thiols using carbon dioxide (CO₂) as a C1 source. researchgate.netthieme-connect.com This approach is particularly noteworthy for its sustainability and mild reaction conditions. thieme-connect.com

The proposed mechanism for this reaction involves a mesoionic N-heterocyclic olefin (mNHO) as an organocatalyst, which activates both the thiol and the CO₂ molecule. researchgate.netthieme-connect.com The reaction proceeds through the following key steps:

Thiol Activation: The thiol (R-SH), such as (2,4,6-Trimethoxyphenyl)methanethiol, reacts with a silane (B1218182) (e.g., PhSiH₃) in the presence of the mNHO catalyst. This step involves the activation of the S-H bond, leading to the formation of a silyl (B83357) thioether (R-S-SiH₂Ph) and the liberation of hydrogen gas (H₂). researchgate.net

CO₂ Activation: The mNHO catalyst directly reacts with CO₂, trapping it to form a zwitterionic adduct. This activation makes the carbon atom of the CO₂ more electrophilic and susceptible to nucleophilic attack. researchgate.netthieme-connect.com

Formylation: The activated CO₂ adduct then reacts with the silane, which acts as a reducing agent, to form a silane formate (B1220265) intermediate. researchgate.net

Thioester Formation: Finally, the silyl thioether reacts with the silane formate intermediate. This step transfers the formyl group to the sulfur atom, yielding the S-formylated thiol product (R-S-CHO) and regenerating a siloxane byproduct. researchgate.net

A plausible mechanistic pathway is depicted below:

Step 1: RSH + PhSiH₃ --(mNHO)--> R-S-SiH₂Ph + H₂

Step 2: mNHO + CO₂ --> mNHO-CO₂ (adduct)

Step 3: mNHO-CO₂ + PhSiH₃ --> Intermediate Formate Species

Step 4: R-S-SiH₂Ph + Intermediate Formate Species --> R-S-CHO + Siloxane byproduct

This catalytic cycle efficiently converts a range of thiols, including sterically hindered ones like those bearing a trimethoxyphenyl moiety, into their corresponding S-formyl derivatives under an atmosphere of CO₂ at room temperature. thieme-connect.com

Kinetic and Stereochemical Aspects of Reactions

The reactions of this compound, like other thiols, are governed by specific kinetic and stereochemical principles. Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in Sₙ2 reactions with alkyl halides. masterorganicchemistry.com These reactions are stereospecific, proceeding with a complete inversion of stereochemistry at the electrophilic carbon center. masterorganicchemistry.comlibretexts.org While the sulfur atom itself is achiral in the starting thiol, its reactions can establish or influence stereocenters elsewhere in the molecule.

The kinetics of reactions involving this compound are significantly influenced by the steric bulk of the 2,4,6-trimethoxyphenyl moiety. Steric hindrance can decrease reaction rates by impeding the approach of reactants to the reactive sulfur center. acs.org This effect is observed in various thiol reactions. For instance, in catalytic hydrothiolation reactions, ortho-substituted and other sterically hindered thiols generally exhibit reduced yields or require longer reaction times compared to unhindered thiols, reflecting a slower reaction rate. acs.org

Conversely, the steric bulk can be synthetically advantageous. In a study of sterically-encumbered thiols, the bulky framework was shown to stabilize highly reactive electrophilic intermediates, such as sulfenic acids (RSOH), allowing for their direct observation and study. researchgate.net This suggests that the trimethoxyphenyl group in this compound could similarly influence the lifetime and reactivity of transient intermediates.

The influence of bulky protecting groups on reaction kinetics has also been documented in the context of peptide synthesis. When comparing the deprotection rates of cysteine residues, it was found that the removal of the S-tert-butylthio (StBu) group was slower when flanked by bulky trityl (Trt) protecting groups on adjacent amino acids. acs.org However, the deprotection of the S-Tmp group remained rapid even in the same sterically demanding environment, highlighting the dominant role of its electronic properties in facilitating cleavage. acs.org

The table below illustrates the effect of adjacent bulky groups on deprotection kinetics.

| Protected Tripeptide | Deprotection Conditions | Deprotection Time |

| Fmoc-Asn(Trt)-Cys(StBu)-Asn(Trt)-NH₂ | 0.1 M NMM, 20% BME in DMF | 6 hours |

| Fmoc-Asn(Trt)-Cys(S-Dmp)-Asn(Trt)-NH₂ | 0.1 M NMM, 20% BME in DMF | 5 minutes |

| Fmoc-Asn(Trt)-Cys(S-Tmp )-Asn(Trt)-NH₂ | 0.1 M NMM, 20% BME in DMF | 5 minutes |

Data showing the impact of flanking trityl (Trt) groups on the deprotection time of various cysteine protecting groups. acs.org

Influence of the 2,4,6-Trimethoxyphenyl Moiety on Reactivity and Selectivity

The 2,4,6-trimethoxyphenyl moiety exerts a profound influence on the reactivity and selectivity of the methanethiol (B179389) group through a combination of electronic and steric effects.

Electronic Effects: The three methoxy (-OCH₃) groups on the phenyl ring are strong electron-donating groups due to the resonance effect. They increase the electron density on the aromatic ring and, by extension, influence the electronic properties of the entire molecule. This electron-donating nature is crucial when the group acts as a protecting group for the thiol. Upon cleavage of the C-S bond, the positive charge of the resulting carbocation is delocalized and stabilized by the methoxy groups, particularly those at the ortho and para positions. This enhanced stability of the leaving group makes the C-S bond more labile under specific deprotection conditions, leading to significantly faster reaction rates compared to less substituted protecting groups like S-tert-butylthio (StBu). acs.org This increased reactivity allows for highly selective deprotection under mild conditions, leaving other, more robust protecting groups intact. acs.org

Steric Effects: The 2,4,6-trimethoxyphenyl group is sterically demanding. This bulkiness can hinder the approach of reagents to the sulfur atom, which can decrease the rate of certain reactions. acs.orgrsc.org For example, in reactions where the thiol acts as a nucleophile, significant steric hindrance around the sulfur can lower its reactivity. acs.org However, this steric bulk can also be beneficial. It can enhance selectivity by discriminating between different reaction sites based on their steric accessibility. Furthermore, the steric hindrance can protect the sulfur atom from unwanted side reactions. Studies on other sterically encumbered arylthiolate complexes have shown that steric pressure can significantly affect coordination geometry and reactivity. rsc.orgumn.edu In the case of this compound, the bulky aryl group can influence the stability of reaction intermediates and transition states, thereby controlling reaction pathways and product distributions. researchgate.net

The interplay of these effects is evident in its use as a protecting group. While the electronic effects dominate to provide high lability and fast deprotection kinetics, the steric bulk does not negatively impact these desired properties, even in crowded molecular environments. acs.org This unique combination of properties makes the (2,4,6-trimethoxyphenyl)methyl group a highly effective tool for modulating the reactivity and enhancing the selectivity of reactions involving the thiol functional group.

Theoretical and Computational Approaches to 2,4,6 Trimethoxyphenyl Methanethiol Chemistry

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of (2,4,6-Trimethoxyphenyl)methanethiol, which in turn governs its physical and chemical properties. Ab initio methods, such as Hartree-Fock (HF) theory and Møller-Plesset perturbation theory (MP2), provide a framework for solving the electronic Schrödinger equation to varying levels of approximation. kcl.ac.ukfaccts.deresearchgate.netnih.govarxiv.org

These calculations can furnish a wealth of information, including the optimized molecular geometry, molecular orbital energies, and the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energies and spatial distributions are key indicators of a molecule's ability to donate or accept electrons, respectively. nih.govacs.orgresearchgate.netyoutube.com The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and stability of the molecule. nih.govacs.orgresearchgate.netyoutube.com

Furthermore, the molecular electrostatic potential (MEP) can be mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential. researchgate.netrsc.org This allows for the identification of sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show a negative potential around the sulfur atom due to the presence of lone pairs, indicating its nucleophilic character, and positive potential around the thiol hydrogen, consistent with its acidic nature. The electron-donating methoxy (B1213986) groups on the phenyl ring would be expected to influence the electrostatic potential of the aromatic system. rsc.org

| Property | Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.9 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

| Mulliken Charge on Sulfur | -0.15 e |

Density Functional Theory (DFT) Studies of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying reaction pathways. whiterose.ac.ukresearchgate.netacs.orgmarmara.edu.tr DFT methods can be employed to investigate various reactions involving this compound, such as its oxidation to the corresponding disulfide or its deprotonation to form the thiolate.

A typical DFT study of a reaction pathway involves locating the minimum energy structures of the reactants, products, and any intermediates, as well as the transition state structures that connect them. The calculation of vibrational frequencies is crucial to confirm that reactants, products, and intermediates are true minima on the potential energy surface (having no imaginary frequencies), while transition states are first-order saddle points (having exactly one imaginary frequency).

| Parameter | Energy (kcal/mol) |

|---|---|

| Gibbs Free Energy of Activation | 5.2 |

| Gibbs Free Energy of Reaction | -12.8 |

Computational Modeling of Catalytic Intermediates and Transition States

Computational modeling is an invaluable tool for elucidating the mechanisms of catalytic reactions. This compound could potentially act as a ligand in a homogeneous catalytic system or be involved in surface-catalyzed reactions. Computational methods can be used to model the interactions of the thiol with a metal center or a catalytic surface. nih.govrsc.org

These models can provide detailed geometric parameters, such as bond lengths and angles within the catalytic complex, as well as electronic properties that shed light on the bonding and interactions between the thiol ligand and the metal center.

| Parameter | Computed Value |

|---|---|

| Pd-S Bond Length | 2.35 Å |

| C-S-Pd Bond Angle | 108.5° |

| NBO Charge on Pd | +0.45 e |

| NBO Charge on S | -0.25 e |

Prediction of Reactivity Profiles and Selectivity Trends

A primary goal of theoretical and computational chemistry is to predict the reactivity of molecules and the selectivity of their reactions. nih.govcam.ac.ukmdpi.com By integrating the insights gained from electronic structure calculations and reaction pathway modeling, a comprehensive reactivity profile for this compound can be constructed.

Reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be calculated to predict the most likely sites for electrophilic, nucleophilic, and radical attack. The electronic influence of the three methoxy groups on the phenyl ring is expected to be significant. As electron-donating groups, they will increase the electron density on the aromatic ring and potentially on the sulfur atom, thereby influencing the nucleophilicity of the thiol and the acidity of the thiol proton. nih.gov Computational studies can quantify these substituent effects. researchgate.netrsc.org

Furthermore, computational methods can be used to predict the regioselectivity of reactions involving the aromatic ring, such as electrophilic aromatic substitution. By calculating the energies of the possible intermediates formed upon attack at different positions on the ring, the most favorable reaction pathway can be determined. Similarly, in reactions where stereoisomers can be formed, computational modeling of the transition states leading to the different products can predict the stereochemical outcome.

| Descriptor | Predicted Trend/Value |

|---|---|

| pKa | Lower than unsubstituted benzyl (B1604629) mercaptan due to electronic effects. acs.orgresearchgate.netwayne.edursc.orgacs.org |

| Nucleophilicity of Sulfur | Enhanced by the electron-donating methoxy groups. |

| Regioselectivity of Electrophilic Aromatic Substitution | Directed to the 3- and 5- positions due to the activating methoxy groups. |

Future Directions and Emerging Research Opportunities

Development of Novel Synthetic Applications

The unique structural and reactive properties of (2,4,6-Trimethoxyphenyl)methanethiol make it a valuable candidate for new roles in organic synthesis beyond its current applications. Researchers are beginning to explore its utility in creating complex molecular architectures and functional materials.

One promising area is in the synthesis of specialized polymers. It has been identified as a key reactant in the creation of thiolactone polymers. lookchem.com These polymers are of interest for their potential in developing advanced materials with tailored properties for applications in coatings, adhesives, and electronics. lookchem.com Future work could focus on expanding the range of thiolactone-based monomers and polymers, leveraging the specific reactivity of this compound to control polymer architecture and functionality.

Furthermore, the compound has been developed as a recyclable and odorless substitute for hydrogen sulfide (B99878) in key organic reactions. lookchem.com Specifically, it has proven effective for Michael additions to α,β-unsaturated esters and ketones and for the conversion of alkyl bromides into alkanethiols. lookchem.com This application addresses significant safety and environmental concerns associated with the use of hydrogen sulfide. Emerging research is expected to broaden the scope of its use as a thiolating agent, potentially in the synthesis of pharmaceuticals and agrochemicals where the introduction of a thiol moiety is a critical step.

| Potential Application Area | Specific Reaction Type | Anticipated Advantages |

| Polymer Chemistry | Ring-opening polymerization | Access to novel thiolactone-based polymers with tunable properties. |

| Advanced Materials | Synthesis of functional monomers | Creation of materials for electronics and specialized coatings. lookchem.com |

| Green Chemistry | H₂S substitute in Michael Additions | Odorless, recyclable, and safer alternative to hydrogen sulfide. lookchem.com |

| Organic Synthesis | Conversion of alkyl halides to thiols | Efficient and clean thiol introduction for complex molecule synthesis. lookchem.com |

Integration into Flow Chemistry and Microfluidic Systems

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved reaction control, and greater scalability. amf.ch The integration of this compound chemistry into flow systems represents a significant opportunity for process optimization and intensification.

Reactions where this compound is used, such as Michael additions and polymerizations, could be readily adapted to flow environments. lookchem.com Microfluidic reactors, with their high surface-area-to-volume ratios, allow for precise control over reaction parameters like temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and reduced reaction times. arxiv.org

For its application in peptide synthesis as a protecting group (discussed in the next section), flow-based solid-phase peptide synthesis (SPPS) is an emerging field that promises to accelerate the production of complex peptides. chimia.ch Developing protocols for the efficient cleavage of the (2,4,6-Trimethoxyphenyl)thio group under flow conditions would be a valuable contribution, potentially enabling automated, high-throughput synthesis of cysteine-containing peptides.

| Process | Potential Flow Chemistry Advantage | Key Research Goal |

| Michael Additions | Enhanced heat and mass transfer, improved safety with reactive intermediates. | Develop a continuous production method for β-mercapto carbonyl compounds. |

| Thiol-ene Polymerization | Precise control over polymer chain growth and molecular weight distribution. | Synthesize well-defined functional polymers for advanced applications. |

| Protecting Group Cleavage | Automation, reduced reagent consumption, and faster deprotection cycles in SPPS. chimia.ch | Integrate on-resin deprotection into an automated flow peptide synthesizer. |

Design of New Protecting Group Strategies

The selective protection and deprotection of functional groups is fundamental to the synthesis of complex molecules like peptides and proteins. rsc.orgwikipedia.org The disulfide derived from this compound, known as the (2,4,6-Trimethoxyphenyl)thio (S-Tmp) group, has been successfully implemented as a highly effective protecting group for cysteine in Fmoc-based solid-phase peptide synthesis (SPPS). sigmaaldrich.com

The S-Tmp group serves as a superior alternative to the commonly used tert-butylthio (StBu) group. nih.gov A key advantage of S-Tmp is its lability under mild reducing conditions, allowing for rapid and clean deprotection without the harsh reagents or extended reaction times often required for other groups. nih.gov This makes it particularly valuable for the synthesis of peptides containing multiple disulfide bonds, where orthogonal protection strategies are essential. wikipedia.org

Future research will likely focus on expanding the utility of S-Tmp and related structures. This includes its application in the synthesis of therapeutically relevant peptides, such as conotoxins and insulin (B600854) analogues, which have complex disulfide connectivity. Furthermore, the development of new protecting groups based on the (2,4,6-Trimethoxyphenyl) scaffold with fine-tuned lability could further enrich the toolbox available to peptide chemists.

| Protecting Group | Deprotection Conditions | Key Advantages | Limitations |

| S-Tmp | Mild reducing agents (e.g., thiols, phosphines). sigmaaldrich.com | Rapid deprotection (minutes), high purity of crude peptides. | Must be removed first in orthogonal strategies. nih.gov |

| S-tBu | Reducing agents (e.g., DTT). iris-biotech.de | Orthogonal to many other protecting groups. | Very slow deprotection (hours to days), sometimes incomplete. nih.goviris-biotech.de |

| Trityl (Trt) | Mild acid (e.g., TFA). sigmaaldrich.com | Commonly used, good for routine synthesis. | Not suitable for on-resin selective deprotection when other acid-labile groups are present. |

| Acm | Mercury(II) acetate (B1210297) or silver salts. sigmaaldrich.com | Stable to standard SPPS conditions. | Requires use of toxic heavy metals for removal. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.